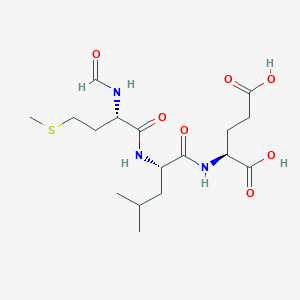

For-met-leu-glu-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O7S/c1-10(2)8-13(20-15(24)11(18-9-21)6-7-28-3)16(25)19-12(17(26)27)4-5-14(22)23/h9-13H,4-8H2,1-3H3,(H,18,21)(H,19,25)(H,20,24)(H,22,23)(H,26,27)/t11-,12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMPHASGNWQJQY-AVGNSLFASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241108 | |

| Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59880-98-7 | |

| Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59880-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for For Met Leu Glu Oh and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches for For-met-leu-glu-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides like this compound. In this method, the peptide is assembled in a stepwise manner while one end (typically the C-terminus) is covalently anchored to an insoluble polymer resin. luxembourg-bio.com This approach simplifies the entire process by allowing for the easy removal of excess reagents and soluble by-products through simple filtration and washing, which is a significant advantage over solution-phase methods. luxembourg-bio.comlnu.se The synthesis cycle involves repeated steps of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing until the desired sequence is complete. researchgate.net

The general workflow for synthesizing the Met-Leu-Glu backbone on a solid support begins with the attachment of the C-terminal amino acid, glutamic acid, to a suitable resin. The subsequent amino acids, leucine (B10760876) and then methionine, are added sequentially. After the full peptide chain is assembled, the N-terminal amino group of methionine is formylated on the resin. Finally, the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed.

Two primary chemical strategies dominate SPPS: the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-Butoxycarbonyl (Boc) approaches. slideshare.net The choice between them depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org

The Fmoc strategy is the most widely used method in modern peptide synthesis due to its milder reaction conditions. slideshare.net It employs the base-labile Fmoc group for the temporary protection of the Nα-amino group. lifetein.com This group is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netlifetein.com The side-chain protecting groups, such as tert-butyl (tBu) for the glutamic acid residue, are acid-labile. iris-biotech.de This difference in cleavage chemistry (base for Nα-protection, acid for side-chain protection and final cleavage from the resin) makes the Fmoc/tBu strategy a truly "orthogonal" system, allowing for selective deprotection. slideshare.net

The Boc strategy was one of the first widely adopted methods and utilizes the acid-labile Boc group for Nα-protection. americanpeptidesociety.org The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). slideshare.netpeptide.com Side-chain protecting groups (e.g., benzyl-based groups like Bzl) and the linkage to the resin are cleaved using a much stronger acid, typically hydrofluoric acid (HF). peptide.com While effective, this reliance on graduated acid lability rather than a truly orthogonal system and the use of harsh, hazardous acids are notable drawbacks. slideshare.net However, for certain hydrophobic sequences prone to aggregation, the Boc strategy can be advantageous because the protonation of the N-terminus after deprotection can reduce problematic hydrogen bonding. peptide.com

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Nα-Deprotection Reagent | Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., Trifluoroacetic Acid, TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong-acid-labile (e.g., Bzl, Cbz) |

| Final Cleavage Reagent | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF, TFMSA) |

| Key Advantage | Mild deprotection conditions; Orthogonal system | Can reduce aggregation in hydrophobic sequences |

| Key Disadvantage | Potential for side reactions with base (e.g., diketopiperazine formation) | Requires harsh, hazardous acids; Non-orthogonal |

The introduction of the formyl group at the N-terminus of the Met-Leu-Glu peptide is a critical final step in the synthesis. This modification is typically performed after the entire peptide chain has been assembled but before the peptide is cleaved from the solid support. researchgate.netmdpi.com On-resin formylation is efficient as it simplifies purification by allowing excess reagents to be washed away easily. mdpi.com

Several methods have been developed for on-resin formylation. A common and effective technique involves the pre-activation of formic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as diethyl ether. researchgate.netmdpi.comnih.gov The resulting activated formylating reagent is then added to the peptidyl-resin to react with the free N-terminal amine. Performing this reaction at a reduced temperature (e.g., 4 °C) overnight can significantly increase the yield of the formylated product. researchgate.netnih.gov

More recently, a rapid, one-pot procedure has been developed that uses readily available and stable chemicals. chemistryviews.orgnih.govresearchgate.net This method involves treating the peptide-resin with formic acid and pyridine, followed by the addition of acetic anhydride (B1165640). chemistryviews.orgresearchgate.net This approach can achieve near-quantitative formylation yields at room temperature for a wide range of peptide sequences and lengths. nih.govresearchgate.net Another convenient reagent identified for solid-phase formylation is 4-nitrophenyl formate (B1220265), which can achieve a high degree of formylation in a relatively short time. nih.gov

Solution-Phase Peptide Synthesis Techniques for this compound and Fragments

Solution-phase peptide synthesis (SPPS), also known as classical synthesis, predates solid-phase methods. In this approach, all reactions, including coupling and deprotection, are carried out in a homogeneous solution. nih.gov While it can be more laborious due to the need for purification of intermediates after each step, it remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or peptide fragments. researchgate.net

The synthesis of this compound in solution would involve a fragment condensation strategy. For example, a dipeptide fragment (e.g., For-Met-Leu) could be synthesized and purified separately from the protected glutamic acid residue. These two fragments would then be coupled together in solution. This requires careful selection of protecting groups for the N-terminus, C-terminus, and reactive side chains to prevent unwanted side reactions. nih.gov A classical synthesis of the related peptide N-formyl-Met-Leu-Phe-OH utilized a mixed anhydride procedure for peptide bond formation. nih.gov In that synthesis, the N-terminal formyl group was introduced by coupling formic acid with DCC to the fully assembled, partially protected tripeptide in the solution phase. nih.gov

Enzymatic Synthesis Approaches for this compound Analogues and Related Glutamyl Peptides

Enzymatic methods offer a green and highly specific alternative for peptide synthesis, operating under mild conditions. For the synthesis of glutamyl peptides and their analogues, enzymes such as γ-glutamyltranspeptidase (GGT) are particularly relevant. researchgate.net GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, like glutamine, to an acceptor, which can be an amino acid or a peptide. researchgate.netnih.gov

This enzymatic reaction proceeds via a γ-glutamyl enzyme intermediate. nih.gov This intermediate can then be attacked by an acceptor molecule (transpeptidation) to form a new γ-glutamyl peptide. nih.gov By using different acceptor peptides, a variety of γ-glutamyl compounds can be synthesized. nih.gov For instance, GGT from E. coli has been used to synthesize γ-glutamylvalylglycine from glutamine and valylglycine. acs.org This approach could theoretically be applied to produce γ-glutamyl-methionyl-leucine, an isomer of the target peptide, by using Met-Leu as the acceptor. The reaction conditions, particularly pH, can be adjusted to favor the transpeptidation reaction over hydrolysis. nih.gov This method is considered efficient and cost-effective, making it suitable for large-scale production. researchgate.net

| Parameter | Condition |

|---|---|

| Enzyme | γ-Glutamyltranspeptidase (GGT) |

| γ-Glutamyl Donor | Glutamine (20 mM) |

| Acceptor Peptide | Valylglycine (100 mM) |

| pH | 8.0 |

| Temperature | 37 °C |

| Additives | 0.856 M NaCl |

Design and Chemical Derivatization of this compound Analogues for Structure-Activity Relationship Studies

To understand the relationship between the chemical structure of this compound and its biological activity, researchers design and synthesize a variety of analogues. These studies, known as structure-activity relationship (SAR) studies, are crucial for identifying the key molecular features required for the peptide to interact with its biological targets, the N-formyl peptide receptors (FPRs). nih.govnih.gov

The design of analogues involves systematic chemical modifications to the parent peptide. These can include:

Amino Acid Substitution: Replacing one or more of the amino acids (Met, Leu, Glu) with other natural or unnatural amino acids to probe the importance of side-chain size, hydrophobicity, and charge.

N-Terminal Modification: Altering or replacing the N-formyl group to determine its role in receptor binding and activation.

C-Terminal Derivatization: Modifying the C-terminal carboxyl group, for example, by converting it to an amide or ester, to assess its contribution to activity.

Backbone Modification: Introducing changes to the peptide backbone itself, such as N-methylation, to alter its conformation and stability.

Once synthesized, the biological activity of these analogues is evaluated through various assays. Computational SAR analysis can then be used to build models that correlate specific molecular features with agonist activity at different FPR subtypes, such as FPR1 and FPR2. nih.govnih.gov This systematic approach allows for the development of a pharmacophore model, which can guide the design of more potent and selective agonists or antagonists with potential therapeutic applications. nih.gov

Molecular Interactions and Receptor Binding Dynamics of For Met Leu Glu Oh

Binding Affinity and Selectivity of For-met-leu-glu-OH to Human Formyl Peptide Receptor Subtypes (FPR1, FPR2, FPR3)

While direct experimental data specifically for this compound is limited in the reviewed literature, its structural similarity to known ligands allows for informed predictions regarding its binding characteristics. Studies on related peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF) and N-formyl-methionyl-leucyl-phenylalanine-glutamic acid (fMLFE), provide valuable insights.

FPR1 is known to exhibit high affinity for N-formylated peptides, with fMLF serving as a prototypic high-affinity agonist (Kd in the nanomolar range) nih.govresearchgate.netnih.govebi.ac.uk. FPR2, conversely, demonstrates lower affinity for fMLF compared to FPR1 nih.govresearchgate.netnih.gov. Crucially, FPR2 shows a differential response based on the C-terminal charge of formylated peptides. It binds with higher affinity to peptides carrying a positive charge at the C-terminus (e.g., fMLFK, fMLFIK) and only weakly interacts with peptides possessing a negative charge at the C-terminus, such as fMLFE and fMLF ebi.ac.uknih.govmdpi.com. Given that this compound terminates with a glutamic acid residue, it possesses a negatively charged C-terminus. Therefore, it is anticipated that this compound would exhibit a weaker binding affinity for FPR2 compared to positively charged C-terminal peptides. Its affinity for FPR1 is likely to be higher than its affinity for FPR2, mirroring the behavior of fMLF, although specific quantitative data is needed for precise comparison. FPR3 is generally considered unresponsive to formylated peptides researchgate.netmdpi.comfrontiersin.orgrepec.org.

Structural Basis of this compound Recognition by Formyl Peptide Receptors

The structural determinants governing the recognition of formylated peptides by FPRs involve specific interactions within the receptor's binding pocket. The N-terminal formyl group is essential for optimal interaction with FPR1 and FPR2, facilitating hydrogen bonding with conserved residues nih.govnih.govfrontiersin.orgwikidoc.orgacs.org.

Research on FPR1 has identified key residues, such as the R2015.38XXXR2055.42 (RGIIR) motif, which interacts with the formyl group and is crucial for receptor activation nih.govrepec.org. Residues like D1063.33 also play a role in hydrogen bonding with the N-formyl group nih.govnih.govrepec.org. For FPR2, a critical determinant for differential peptide binding appears to be Asp-2817.32. This residue, with its negative charge, is proposed to interact unfavorably with the negatively charged C-terminal carboxylate group of peptides like fMLFE and fMLF, thus reducing their binding affinity to FPR2 nih.govnih.gov. Conversely, this residue may form stable interactions with positively charged residues, such as Lysine, in peptides like fMLFK nih.gov. The specific interaction of this compound with FPRs would likely involve these residues, with its negatively charged C-terminus potentially interacting with positively charged residues in FPR1 and being repelled by Asp-281 in FPR2.

Ligand binding to FPRs induces conformational changes that are essential for receptor activation and subsequent G protein coupling. Structural studies of FPR1 bound to fMLF reveal an active conformation with specific transmembrane helix arrangements nih.govrepec.org. For FPR2, the binding of different ligands can lead to distinct conformational states, influencing signaling bias acs.org. The C-terminal composition of formylated peptides significantly impacts FPR2's conformational response. Peptides with negatively charged C-termini, like fMLFE, are known to interact weakly with FPR2, suggesting that they may not induce the optimal conformational changes required for strong receptor activation or may stabilize a less active conformation compared to positively charged peptides nih.govnih.govnih.gov. It is plausible that this compound, due to its negative C-terminal charge, would similarly induce less pronounced conformational changes in FPR2, potentially leading to reduced downstream signaling.

Comparative Analysis of this compound Binding with Prototypic Formyl Peptides (e.g., fMLF, WKYMVm)

Comparing the binding characteristics of this compound with established FPR agonists like fMLF and WKYMVm (Trp-Lys-Tyr-Met-Val-Tyr-Lys-Val-aminomethylcoumarin) highlights its potential functional profile.

fMLF: As the prototypic agonist, fMLF binds with high affinity to FPR1 and low affinity to FPR2 nih.govresearchgate.netnih.gov. Its C-terminal phenylalanine residue does not carry a significant charge at physiological pH, making it a reference for neutral C-termini.

WKYMVm: This synthetic peptide is recognized as a potent agonist for all three FPR subtypes (FPR1, FPR2, and FPR3), exhibiting slightly higher efficacy at FPR2 than FPR1 frontiersin.org. Its binding profile is distinct from fMLF and likely involves different interaction sites.

fMLFE: This peptide, with a negatively charged glutamic acid at the C-terminus, binds weakly to FPR2, whereas FPR1 is less sensitive to this negative charge nih.govnih.gov.

Based on these comparisons, this compound, also possessing a negatively charged C-terminus, is expected to:

Bind with higher affinity to FPR1 than to FPR2.

Interact weakly with FPR2, similar to fMLFE.

Be unlikely to activate FPR3.

Table 1: Comparative Binding Characteristics of Related Formylated Peptides with FPRs

| Peptide | C-terminal Charge | FPR1 Affinity | FPR2 Affinity | FPR3 Response | Reference(s) |

| fMLF | Neutral | High | Low | Unresponsive | nih.govresearchgate.netnih.govmdpi.com |

| fMLFE | Negative (Glu) | Moderate/High | Weak | Unresponsive | nih.govebi.ac.uknih.gov |

| fMLFK | Positive (Lys) | High | High | Unresponsive | nih.govmdpi.com |

| WKYMVm | N/A (synthetic) | High | High | High | frontiersin.org |

| This compound (Predicted) | Negative (Glu) | Likely High | Likely Weak | Unresponsive | Inferred |

Note: "Likely" indicates an inferred behavior based on structural similarity to fMLFE and general FPR binding principles.

Dimerization and Oligomerization of Formyl Peptide Receptors Modulated by this compound

The dimerization and oligomerization of FPRs are increasingly recognized as mechanisms that can modulate receptor signaling and ligand selectivity. Studies have indicated that FPRs can form homodimers (FPR1-FPR1, FPR2-FPR2) and heterodimers (FPR1-FPR2, FPR2-FPR3) repec.org. Specific ligands can preferentially activate different FPR oligomers, potentially leading to biased signaling outcomes repec.org. However, there is currently no specific literature detailing the influence of this compound or closely related peptides like fMLFE on FPR dimerization or oligomerization states. Further research would be required to elucidate whether this compound participates in or modulates FPR oligomer formation.

Compound List:

This compound: N-formyl-methionine-leucine-glutamic acid

fMLF: N-formyl-methionyl-leucyl-phenylalanine

fMLFE: N-formyl-methionyl-leucyl-phenylalanine-glutamic acid

fMLFK: N-formyl-methionyl-leucyl-phenylalanine-lysine

fMLFIK: N-formyl-methionyl-leucyl-phenylalanine-isoleucine-lysine

WKYMVm: Trp-Lys-Tyr-Met-Val-Tyr-Lys-Val-aminomethylcoumarin

Intracellular Signal Transduction Initiated by For Met Leu Glu Oh

G Protein-Coupled Receptor (GPCR) Activation Mechanisms by For-met-leu-glu-OH

This compound, as an N-formylated peptide, acts as a potent agonist for Formyl Peptide Receptors (FPRs) frontiersin.orgfrontiersin.orgwikipedia.orgnih.govrndsystems.com. FPRs are seven-transmembrane domain receptors that are primarily coupled to inhibitory G proteins (Gi) frontiersin.orgfrontiersin.orgaai.orgmolbiolcell.orgoup.comnih.gov. The binding of this compound to its cognate FPR induces a conformational change in the receptor frontiersin.orgfrontiersin.org. This conformational shift facilitates the interaction of the receptor with intracellular Gi proteins, leading to the exchange of GDP for GTP on the Gα subunit. This process results in the dissociation of the heterotrimeric Gi protein into its active α and βγ subunits frontiersin.orgfrontiersin.orgfrontiersin.orgimrpress.commdpi.com. Both the Gα and Gβγ subunits are capable of initiating distinct downstream signaling pathways, thereby translating the extracellular signal into intracellular responses frontiersin.orgfrontiersin.org.

Downstream Signaling Pathways Activated by this compound-FPR Interaction

The activation of FPRs by this compound triggers a cascade of intracellular events involving multiple signaling pathways. These pathways are critical for mediating the cellular responses associated with FPR activation.

Phospholipase C (PLC) and Inositol (B14025) Phosphate Signaling Activation

Upon Gi protein activation, the βγ subunits play a crucial role in activating Phospholipase C-beta (PLCβ) frontiersin.orgmolbiolcell.orgimrpress.commdpi.comresearchgate.net. PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) frontiersin.orgmdpi.com. IP3 diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca²⁺) into the cytosol frontiersin.orgwikipedia.orgmolbiolcell.orgimrpress.com. DAG remains in the plasma membrane and, along with the released calcium, activates various isoforms of Protein Kinase C (PKC) frontiersin.orgimrpress.commdpi.com. This PLC-mediated signaling cascade is fundamental for processes such as calcium mobilization and the activation of downstream kinases.

Phosphoinositide 3-Kinase (PI3K) Pathway Activation

Another critical pathway initiated by the βγ subunits of activated Gi proteins is the Phosphoinositide 3-kinase (PI3K) pathway frontiersin.orgimrpress.comresearchgate.netmdpi.comnih.govresearchgate.net. PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) aai.org. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, including phosphoinositide-dependent kinase-1 (PDK1) and the catalytic subunit of PI3K itself, leading to the activation of the PI3K/Akt signaling cascade frontiersin.orgaai.orgmdpi.comnih.govresearchgate.net. This pathway is integral to cell survival, proliferation, and migration, particularly in the context of chemotaxis frontiersin.orgfrontiersin.orgaai.orgmdpi.comnih.govresearchgate.net.

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, JNK, p38)

The activated Gα subunits of Gi proteins are responsible for initiating signaling cascades that converge on the activation of Mitogen-Activated Protein Kinase (MAPK) pathways frontiersin.orgfrontiersin.orgoup.comimrpress.comnih.gov. Specifically, the Gα subunit activates the Ras superfamily of small GTPases, which in turn leads to the sequential activation of upstream kinases that ultimately phosphorylate and activate ERK1/2, JNK, and p38 MAPK frontiersin.orgfrontiersin.orgoup.comimrpress.comnih.govaai.org. FPR-mediated activation of ERK1/2, for instance, has been implicated in regulating cell cycle progression through the phosphorylation of proteins like c-Myc frontiersin.orgresearchgate.net. The activation of p38 MAPK is also essential for certain cellular functions, such as the stimulation of the respiratory burst nih.gov.

Regulation of Rho Family GTPases (Rac1, Cdc42)

The signaling initiated by FPR activation also involves the intricate regulation of the Rho family of GTPases, including Rac1 and Cdc42 frontiersin.orgaai.orgresearchgate.netresearchgate.net. The PI3K pathway, activated by the βγ subunits, provides a crucial link to Rho GTPase activation, often through the modulation of guanine (B1146940) nucleotide exchange factors (GEFs) aai.orgresearchgate.net. Rac1 and Cdc42 are pivotal regulators of actin polymerization, cytoskeletal dynamics, and cell motility aai.orgresearchgate.netresearchgate.netnih.govrupress.org. Their activation by this compound through FPRs contributes to processes such as membrane ruffling, filopodia formation, and directed cell migration researchgate.netresearchgate.netnih.govrupress.org.

Modulation of Intracellular Calcium Flux by this compound

A hallmark of FPR activation by ligands like this compound is the significant modulation of intracellular calcium (Ca²⁺) levels frontiersin.orgwikipedia.orgnih.govimrpress.comnih.govmdpi.com. This calcium flux is primarily driven by the PLC-mediated hydrolysis of PIP2, leading to the production of IP3, which then induces the rapid release of Ca²⁺ from intracellular stores, predominantly the endoplasmic reticulum frontiersin.orgmolbiolcell.orgimrpress.com. In addition to this release mechanism, FPR activation can also promote the influx of extracellular Ca²⁺ through plasma membrane calcium channels, further contributing to the sustained increase in cytosolic calcium concentration frontiersin.orgmdpi.com. This elevation in intracellular Ca²⁺ acts as a critical second messenger, amplifying and coordinating downstream signaling events and cellular responses.

Table 1: Key Downstream Signaling Pathways Activated by FPRs

| Signaling Pathway | Initiating G Protein Subunit | Key Effectors/Second Messengers | Associated Cellular Functions |

| Phospholipase C (PLC) | βγ | IP3, DAG, PKC | Intracellular Calcium mobilization, activation of PKC, degranulation, superoxide (B77818) production |

| Phosphoinositide 3-Kinase (PI3K) | βγ | PIP3, Akt | Cell migration, chemotaxis, cell survival, proliferation, cell cycle progression |

| Mitogen-Activated Protein Kinase (MAPK) | α | ERK1/2, JNK, p38 | Cell proliferation, c-Myc stability, inflammatory responses, respiratory burst activity |

| Rho Family GTPases | βγ (often via PI3K) | Rac1, Cdc42 | Actin polymerization, cytoskeletal reorganization, cell migration, membrane ruffling |

Table 2: Role of Rho Family GTPases in FPR Signaling

| GTPase | Activation Mechanism | Key Cellular Functions Mediated via FPR Activation |

| Rac1 | PI3K-dependent, βγ subunit activation | Actin polymerization, membrane ruffling, cell migration, phagocytosis |

| Cdc42 | PI3K-dependent, βγ subunit activation | Actin polymerization, filopodia formation, cell migration, phagocytosis, cytoskeletal organization |

Cross-Talk Mechanisms between this compound-Activated FPR Signaling and Other Receptor Networks

Activation of Formyl Peptide Receptors (FPRs) by ligands such as N-formylated peptides, exemplified by compounds like this compound, initiates a cascade of intracellular signaling events critical for immune cell function. Beyond direct downstream signaling, FPR activation engages in complex cross-talk with a multitude of other receptor networks. This intricate interplay allows for the integration of diverse external stimuli, fine-tuning cellular responses such as migration, inflammation, and effector functions. These cross-talk mechanisms are often hierarchical, involving direct receptor-receptor interactions, shared signaling intermediates, or the modulation of receptor desensitization and reactivation states.

Cross-Talk with Receptor Tyrosine Kinases (RTKs)

FPR signaling frequently intersects with receptor tyrosine kinase (RTK) pathways, notably influencing the activity of growth factor receptors. This cross-talk often involves the generation of reactive oxygen species (ROS) by the NADPH oxidase complex, which acts as a key signaling intermediate.

FPR1 and VEGFR2 Transactivation : Activation of FPR1 by N-formyl peptides, such as N-fMLP, induces the phosphorylation of critical tyrosine residues (Y951, Y996, Y1175) on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This transactivation is dependent on FPR1-mediated ROS production and subsequently activates intracellular pathways like PI3K/Akt and PLC-γ1/PKC. The functional outcome includes enhanced endothelial cell migration and capillary-like network formation nih.gov.

FPR2 and EGFR/c-Met Transactivation : FPR2 also participates in transactivation of RTKs. Stimulation of FPR2 by ligands like the W-peptide can lead to Epidermal Growth Factor Receptor (EGFR) transactivation, often mediated by c-Src phosphorylation and ROS generation. This cross-talk has been implicated in promoting cancer cell growth nih.govnih.gov. Similarly, FPR2 can transactivate the Hepatocyte Growth Factor (HGF) receptor, c-Met, through NADPH oxidase-dependent superoxide generation, activating downstream pathways such as STAT3, PLC-γ1/PKCα, and PI3K/Akt, contributing to cell migration and proliferation nih.govnih.gov.

Cross-Talk with Chemokine Receptors

FPR signaling critically influences the behavior of chemokine receptors, which are also G protein-coupled receptors (GPCRs) involved in cell migration. This cross-talk primarily manifests as heterologous desensitization, where FPR activation can dampen or abolish responses to chemokines.

FPR1 and CCR1/CCR2 Desensitization : FPR1 activation leads to the desensitization and partial internalization of the Chemokine Receptor 1 (CCR1), but not CCR2, in human monocytes and co-expressing cell lines. This selective desensitization is dependent on Protein Kinase Cβ (PKCβ) activation and is associated with CCR1 phosphorylation, effectively inhibiting cellular responses to CCR1 agonists aai.org.

FPR and CXCR1/2 Desensitization : FPR activation can also result in the heterologous desensitization of CXCR1/2 (Interleukin-8 receptors). This hierarchical desensitization can lead to the abrogation of IL-8-induced neutrophil functions, suggesting a mechanism by which FPR signaling can prioritize cellular responses to specific chemoattractants aai.orgplos.orgkarger.comsmartscitech.com.

Cross-Talk with Other G Protein-Coupled Receptors (GPCRs)

FPRs engage in dynamic cross-talk with other GPCRs, influencing both their activation states and downstream signaling outputs.

Reactivation of Desensitized FPRs : Desensitized FPRs can be reactivated by signals originating from other GPCRs, such as the Platelet Activating Factor Receptor (PAFR) and the ATP receptor P2Y2R. This reactivation, often mediated by actin-independent signaling pathways, can amplify cellular responses, including superoxide anion production aai.orgplos.orgkarger.comsmartscitech.comacs.org.

Interactions with GPR84 and FFAR2 : FPRs exhibit complex interactions with other GPCRs like GPR84 and FFAR2. For instance, FPR1 can lead to the desensitization of GPR84, suppressing ROS production, while FPR2 activation by GPR84 agonists can reactivate desensitized FPR2, augmenting ROS release karger.comnih.gov. Furthermore, FPR1 can be primed by FFAR2, enhancing responses to FPR agonists biorxiv.orgnih.gov.

Cross-Talk with Multichain Immune Receptors

FPRs can also engage in spatial and functional cross-talk with members of the multichain immune receptor superfamily.

FPR and FcεRI Coclustering : Upon simultaneous stimulation with their respective ligands, FPRs can cocluster with the high-affinity IgE receptor (FcεRI) on the cell surface. This proximity can facilitate localized cross-talk, leading to enhanced signaling events such as increased inositol-(3,4,5)-trisphosphate production and secretion nih.gov.

These diverse cross-talk mechanisms highlight the sophisticated regulatory network orchestrated by FPR signaling, enabling immune cells to integrate multiple environmental cues and mount finely tuned responses.

Table 1: Cross-Talk between FPRs and Receptor Tyrosine Kinases (RTKs)

| FPR Isoform | Interacting Receptor | Mechanism of Cross-Talk | Key Signaling Molecules/Pathways | Functional Outcome |

| FPR1 | VEGFR2 | Transactivation | ROS, PI3K/Akt, PLC-γ1/PKC | Cell migration, capillary-like network formation |

| FPR2 | EGFR | Transactivation | ROS, c-Src, PLCγ, PKCα/γ | Cell growth, proliferation |

| FPR2 | c-Met (HGF receptor) | Transactivation | ROS, c-Src, STAT3, PLCγ/PKCα, PI3K/Akt | Cell migration, proliferation |

Table 2: Cross-Talk between FPRs and Other G Protein-Coupled Receptors (GPCRs)

| FPR Isoform | Interacting Receptor | Mechanism of Cross-Talk | Key Signaling Molecules/Pathways | Functional Outcome |

| FPR1 | CCR1 | Heterologous Desensitization | PKCβ, CCR1 phosphorylation | Inhibited cell response to CCR1 agonists |

| FPR1 | CXCR1/2 | Heterologous Desensitization | Unknown (hierarchical) | Abrogated IL-8-induced neutrophil functions |

| FPR2 | GPR84 | Reactivation/Augmentation | Phosphatases (PP2A/PP1), Src kinases | Amplified ROS production |

| FPR1 | GPR84 | Desensitization/Suppression | Unknown (hierarchical) | Suppressed ROS production |

| FPR1 | FFAR2 | Priming | Unknown | Primed neutrophil response to FPR agonists |

| FPR1/FPR2 | PAFR | Reactivation | Actin-independent signaling pathway | Amplified superoxide anion production |

| FPR1/FPR2 | P2Y2R | Reactivation | Actin-independent signaling pathway | Amplified superoxide anion production |

Table 3: Cross-Talk between FPRs and Multichain Immune Receptors

| FPR Isoform | Interacting Receptor | Mechanism of Cross-Talk | Key Signaling Molecules/Pathways | Functional Outcome |

| FPR | FcεRI | Coclustering | Gi, Arrestin2 | Enhanced inositol-(3,4,5)-trisphosphate production and secretion |

Cellular and Subcellular Responses Elicited by For Met Leu Glu Oh

Regulation of Cell Migration and Chemotaxis by For-met-leu-glu-OH

N-formylated peptides are among the most potent chemotactic factors for neutrophils and other phagocytes. wikipedia.org The primary function of these molecules is to create a chemical gradient that directs the migration of immune cells from the bloodstream toward sites of bacterial infection or tissue injury. researchgate.netmdpi.com This process, known as chemotaxis, is critical for the initial stages of the innate immune response.

The interaction between N-formyl peptides and their receptors on the neutrophil surface, primarily Formyl Peptide Receptor 1 (FPR1), initiates a signaling cascade that leads to cellular polarization and directed movement. nih.gov This signaling is mediated by G-proteins and involves pathways such as p38 mitogen-activated protein kinase (p38/MAPK). researchgate.net Studies have shown that the chemotactic signal induced by fMLP is dominant over many other endogenous chemoattractants, such as interleukin-8 (IL-8) or C5a, ensuring that neutrophils prioritize migration towards a potential bacterial source. researchgate.netnih.gov In experimental models, N-formyl peptides have been shown to induce two distinct concentration optima for neutrophil chemotaxis, suggesting the involvement of different receptor subtypes with varying affinities. rupress.org For instance, Mycobacterium tuberculosis is known to secrete N-formylated peptides that induce neutrophil chemotaxis, an effect that can be blocked by an FPR inhibitor, confirming the receptor's role in this process. scienceopen.com

Impact of this compound on Reactive Oxygen Species (ROS) Production and Oxidative Burst

Upon activation by N-formyl peptides, neutrophils undergo a rapid "oxidative burst," which is the production and release of large quantities of reactive oxygen species (ROS). wikipedia.orgnih.gov This is a crucial antimicrobial effector function. The binding of ligands like fMLP to FPR1 triggers the assembly and activation of the NADPH oxidase enzyme complex on the plasma membrane and phagosomal membranes. nih.govnih.gov

This activation leads to the conversion of molecular oxygen to the superoxide (B77818) anion (O₂⁻), which can then be converted into other potent ROS, including hydrogen peroxide (H₂O₂). nih.gov The production of ROS can be measured by monitoring the oxidation of fluorescent probes like dihydrorhodamine 123. nih.gov Studies have demonstrated that stimulation with fMLP induces a robust, dose-dependent release of extracellular ROS. nih.gov This response is transient, typically lasting for several minutes before returning to baseline. nih.gov The oxidative burst is a key component of the inflammatory response, and its regulation is critical for effectively killing pathogens while minimizing damage to host tissues. nih.gov

This compound-Induced Degranulation Processes

Degranulation is the process by which neutrophils release the contents of their intracellular granules into the extracellular space or into phagosomes. This is a central mechanism for destroying pathogens and modulating inflammation. N-formyl peptides are potent inducers of degranulation. wikipedia.orgqiagen.comnih.gov Neutrophil granules are categorized into several types, including azurophilic (primary), specific (secondary), and gelatinase (tertiary) granules, each containing a distinct set of antimicrobial proteins, proteases, and other mediators. nih.govfrontiersin.org

Stimulation with fMLP leads to the sequential release of these granules. frontiersin.org The process is dependent on intracellular signaling pathways involving calcium mobilization and the activation of various protein kinases, including conventional Protein Kinase C (cPKC) and Src family kinases. nih.govnih.gov Receptor activation by fMLP leads to the phosphorylation of a wide range of kinases that activate their respective effector pathways, culminating in the fusion of granules with the plasma membrane. nih.gov The release of enzymes such as myeloperoxidase and neutrophil gelatinase-associated lipocalin (NGAL) serves to degrade bacterial components and extracellular matrix, facilitating pathogen clearance and immune cell trafficking. mdpi.com

Modulation of Phagocytic Activity by this compound

Phagocytosis is the process by which cells engulf and internalize particles, such as invading bacteria. While N-formyl peptides are primarily recognized as chemoattractants, they also play a significant role in modulating the phagocytic activity of neutrophils and other phagocytes. nih.govqiagen.com

Activation of neutrophils by fMLP primes these cells, enhancing their ability to perform phagocytosis. qiagen.comfrontiersin.org This priming effect means that subsequent encounters with opsonized pathogens lead to a more robust phagocytic response. N-formyl peptides released from necrotic cells can act as "find-me" signals, attracting phagocytes to clear cellular debris and initiating tissue repair processes. nih.gov The activation of FPR1 by these peptides is a key step in bridging the detection of pathogens or cellular damage with the initiation of their clearance by phagocytic cells. researchgate.net

Effects on Cytokine and Chemokine Expression Profiles

In addition to their direct effects on cell function, N-formyl peptides can induce neutrophils and other immune cells to produce and secrete a variety of cytokines and chemokines. researchgate.netnih.gov This function amplifies the inflammatory response by recruiting and activating additional leukocytes to the site of infection.

Stimulation through FPRs can activate transcription factors like NF-κB, which leads to the synthesis of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgmdpi.com For example, studies have shown that fMLP can synergize with other stimuli, like silica (B1680970) nanoparticles, to significantly increase the production of IL-1β, IL-6, and the chemokine IL-8 in monocytes and neutrophils. researchgate.net However, the relationship can be complex, as some research indicates fMLP may inhibit the production of TNF-α in neutrophils stimulated with lipopolysaccharide (LPS), suggesting a regulatory role in certain contexts. dntb.gov.ua This modulation of the cytokine network is crucial for coordinating the broader immune response to infection and inflammation.

Specific Cellular Responses in Distinct Cell Populations

Neutrophils are the primary cell type that responds to N-formylated peptides. The binding of these peptides to FPRs on the neutrophil surface triggers a comprehensive activation program. nih.govfrontiersin.org This activation is characterized by a coordinated sequence of events designed to locate, contain, and eliminate pathogens.

Upon exposure to a gradient of N-formyl peptides, neutrophils rapidly change their morphology, polarize, and initiate directed migration (chemotaxis). mdpi.com Simultaneously, the cells are primed for enhanced effector functions. This includes the assembly of the NADPH oxidase complex and the generation of a potent oxidative burst (ROS production). nih.govfrontiersin.org The activation cascade also leads to the release of granule contents (degranulation), which contain a powerful arsenal (B13267) of antimicrobial enzymes and proteins. nih.gov Furthermore, the activated neutrophils can release cytokines and chemokines, thereby recruiting other immune cells and amplifying the local inflammatory response. researchgate.net These multifaceted responses underscore the central role of N-formyl peptides in initiating and orchestrating the acute inflammatory response mediated by neutrophils. wikipedia.org

Table 1: Summary of Cellular Responses to N-Formyl Peptides (Exemplified by fMLP)

| Cellular Response | Key Effect | Mediating Receptor(s) | Key Signaling Pathways |

|---|---|---|---|

| Chemotaxis | Directed cell migration along a concentration gradient. | FPR1, FPR2 | G-proteins, p38/MAPK |

| ROS Production | Activation of NADPH oxidase to produce superoxide and other ROS. | FPR1 | G-proteins, NADPH Oxidase Complex |

| Degranulation | Release of antimicrobial proteins and enzymes from intracellular granules. | FPR1 | Calcium mobilization, Protein Kinase C (cPKC), Src Family Kinases |

| Phagocytosis | Priming and enhancement of the engulfment of pathogens and debris. | FPR1 | G-proteins |

| Cytokine/Chemokine Production | Induction of pro-inflammatory mediators like IL-1β, IL-6, and IL-8. | FPR1, FPR2 | NF-κB, MAPK |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-formyl-methionyl-leucyl-glutamic acid | This compound |

| N-formyl-methionyl-leucyl-phenylalanine | fMLP, fMLF |

| Interleukin-1β | IL-1β |

| Interleukin-6 | IL-6 |

| Interleukin-8 | IL-8 |

| Complement component 5a | C5a |

| Tumor Necrosis Factor-alpha | TNF-α |

| Lipopolysaccharide | LPS |

| Dihydrorhodamine 123 | |

| Neutrophil gelatinase-associated lipocalin | NGAL |

Monocyte and Macrophage Responses.

There is no available data from the performed searches detailing the specific responses of monocytes and macrophages to this compound.

Microglial Cell Activation.

There is no available data from the performed searches regarding the activation of microglial cells by this compound.

Intestinal Epithelial Cell Restitution and Barrier Function.

There is no available data from the performed searches on the effects of this compound on intestinal epithelial cell restitution or barrier function.

Dendritic Cell Maturation and Function.

There is no available data from the performed searches concerning the impact of this compound on the maturation and function of dendritic cells.

Immunomodulatory Roles of For Met Leu Glu Oh in Cellular Contexts

Dual Roles in Pro-inflammatory and Anti-inflammatory Cellular Processes

N-formylated peptides exhibit a fascinating duality, capable of promoting both pro-inflammatory and anti-inflammatory cellular processes. This dual capacity is critical for a balanced immune response, ensuring the efficient clearance of pathogens or damaged cells while also facilitating the resolution of inflammation to prevent chronic tissue damage.

The pro-inflammatory response is the most well-characterized role of formylated peptides. Upon binding to FPRs, particularly FPR1 on neutrophils, they trigger a cascade of intracellular signaling events involving pathways like phospholipase C (PLC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). nih.gov This activation leads to a suite of potent pro-inflammatory functions essential for host defense. nih.gov These functions include:

Chemotaxis: The directed migration of immune cells, especially neutrophils, to the site of infection or injury. mdpi.com

Reactive Oxygen Species (ROS) Production: A "respiratory burst" that generates microbicidal agents to kill invading pathogens. qiagen.com

Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules. nih.govqiagen.com

Phagocytosis: The engulfment and destruction of pathogens and cellular debris. qiagen.com

Conversely, the engagement of different formyl peptide receptor subtypes can lead to anti-inflammatory or pro-resolving outcomes. The receptor FPR2 (also known as ALX) is highly promiscuous and can bind a variety of ligands, including formylated peptides (with low affinity), serum amyloid A (SAA), and specialized pro-resolving mediators like lipoxin A4 and annexin (B1180172) A1. nih.govnih.gov This allows FPR2/ALX to function as a molecular switch; its activation by pro-inflammatory ligands like SAA promotes inflammation, whereas its engagement by lipoxin A4 or annexin A1 initiates anti-inflammatory signals that actively resolve inflammation. nih.gov This balance between pro- and anti-inflammatory signals is crucial for maintaining immune homeostasis. thermofisher.com

| Cellular Process | Mediating Receptor (Example) | Key Outcome | Primary Function |

|---|---|---|---|

| Pro-inflammatory | FPR1 | Neutrophil chemotaxis, ROS production, degranulation nih.govqiagen.com | Pathogen clearance, initiation of immune response |

| Anti-inflammatory / Pro-resolving | FPR2/ALX | Inhibition of leukocyte infiltration, stimulation of efferocytosis | Resolution of inflammation, tissue repair nih.gov |

Modulation of Innate Immune Responses

The innate immune system serves as the body's first line of defense against pathogens. researchgate.net N-formylated peptides are quintessential "danger signals" that are swiftly recognized by the pattern recognition receptors (PRRs) of the innate immune system, primarily the FPRs on phagocytic leukocytes like neutrophils and macrophages. nih.gov

Neutrophils , which constitute 50-70% of circulating human leukocytes, are key effectors of the innate immune response and are rapidly recruited by formylated peptides. nih.gov The activation of neutrophils by these peptides is a cornerstone of the acute inflammatory response, leading to the containment and elimination of infectious agents. nih.govmdpi.com This activation enhances their microbicidal capabilities through the mechanisms of ROS production, degranulation, and phagocytosis. qiagen.com

Macrophages are also potently activated by formylated peptides. This activation stimulates their immune functions, including chemotaxis and the production of cytokines. nih.gov The signaling pathways in macrophages involve protein kinase C (PKC) and protein tyrosine kinases (PTK), which are essential for mediating the peptide-induced tumoricidal activity and inflammatory responses. nih.gov Glutamate (B1630785), a component of For-met-leu-glu-OH, can also play a role in modulating the oxidant-antioxidant balance in leukocytes, which is crucial for the respiratory burst used to kill pathogens. nih.gov

Regulation of Adaptive Immune Cell Responses (e.g., Th1 and Th17 Polarization)

While N-formylated peptides are primarily known for activating innate immunity, they can also influence the subsequent adaptive immune response. The adaptive immune system, which includes T and B lymphocytes, provides long-lasting, specific immunity. The differentiation of naive CD4+ T helper (Th) cells into distinct effector subsets, such as Th1 and Th17 cells, is a critical step in orchestrating the adaptive response.

Direct effects of formylated peptides on T cell polarization are not as extensively documented as their effects on innate cells. One study found that the formylated peptide fMLP did not significantly alter the subpopulation distribution of migrating CD4+ and CD8+ T lymphocytes, in contrast to other chemotactic factors. nih.gov However, the potent activation of innate cells by these peptides can indirectly shape the adaptive response. Cytokines released by activated neutrophils and macrophages create a specific microenvironment that influences the direction of T helper cell differentiation.

Cellular metabolism is a key regulator of T cell fate. nih.gov For instance, Th1 and Th17 cell differentiation requires significant metabolic reprogramming, particularly an increase in glucose and glutamine metabolism. nih.govnih.govnih.gov Specific metabolic pathways can influence polarization; for example, inhibiting glutaminase, an enzyme that converts glutamine to glutamate, impairs the differentiation of Th17 cells while promoting the function of Th1 cells. nih.govnih.gov Conversely, other studies have shown that limiting glucose uptake can inhibit both Th1 and Th17 differentiation. nih.gov Given that this compound contains a glutamate residue, it highlights the intricate link between amino acid metabolism and the regulation of T cell responses. rupress.org

| T Helper Cell Subset | Primary Function | Key Metabolic Regulator |

|---|---|---|

| Th1 | Cell-mediated immunity (intracellular pathogens) | Glucose metabolism, specific amino acid pathways nih.gov |

| Th17 | Inflammation, immunity against extracellular bacteria and fungi | Glutaminase-dependent glutamine metabolism nih.govnih.gov |

Interaction of this compound with Endogenous Antimicrobial Peptides (AMPs) and Peptidomimetics

The immune response at barrier surfaces involves a complex interplay between various molecules, including N-formylated peptides and endogenous antimicrobial peptides (AMPs). AMPs are a diverse group of molecules that form a crucial part of the innate immune defense, possessing both direct microbicidal activity and immunomodulatory functions. nih.gov

The human cathelicidin (B612621) LL-37 is one of the most studied AMPs and demonstrates a significant functional relationship with the formyl peptide receptor system. LL-37 can modulate neutrophil functions through FPR2/ALX (also known as FPRL1), the same receptor that binds N-formylated peptides. nih.gov This interaction can lead to diverse outcomes:

Enhanced ROS Production: LL-37 can amplify the ROS production in neutrophils stimulated by other agents. nih.gov

Modulation of Inflammation: LL-37 can reduce the release of pro-inflammatory cytokines (like IL-1β, IL-6, and TNF-α) from neutrophils activated by bacterial lipopolysaccharide (LPS). nih.gov

Chemotaxis: LL-37 itself is a chemoattractant for neutrophils and other immune cells, contributing to their recruitment to sites of inflammation. researchgate.net

This shared receptor usage creates a sophisticated regulatory network. The presence of both formylated peptides and AMPs like LL-37 at an inflammatory site can lead to synergistic, additive, or antagonistic effects, allowing for fine-tuning of the immune response. For example, both types of peptides can recruit neutrophils, but they may have different effects on the subsequent release of inflammatory mediators. The binding characteristics of LL-37 to bacterial components like LPS are also distinct from other AMPs, yet it is highly effective at neutralizing LPS-induced inflammation, showcasing its potent immunomodulatory role. nih.gov This interplay is vital for coordinating an effective but controlled host defense.

Enzymatic Degradation and Metabolic Fate of For Met Leu Glu Oh

Identification of Proteases and Peptidases Involved in For-met-leu-glu-OH Catabolism

The catabolism of N-formylated peptides like this compound is a sequential process carried out by a series of specific proteases and peptidases. These enzymes are crucial for inactivating the potent chemoattractant signals initiated by such peptides, thereby controlling the inflammatory response. acs.org Research, primarily on the closely related peptide N-formylmethionyl-leucyl-phenylalanine (fMLP), has identified several key enzymes involved in this degradative cascade. acs.organnualreviews.org

In mammalian systems, particularly in the intestinal mucosa which is a primary interface with bacterial products, a two-step enzymatic process has been characterized for the degradation of N-formyl peptides. acs.org The initial cleavage is performed by α-N-acylpeptide hydrolase, which releases the N-formylmethionine (f-Met) residue. acs.org Subsequently, N-acylase IA hydrolyzes f-Met into formate (B1220265) and methionine, effectively neutralizing the chemotactic signal which is dependent on the N-formyl group. acs.orgmdpi.com

Other enzymes also participate in this process. Peptide deformylase (PDF) can remove the formyl group, and methionine aminopeptidase (B13392206) (MetAP) can then cleave the N-terminal methionine. wikipedia.org In inflammatory environments, proteases released from neutrophil granules, such as elastase and cathepsin G, can also contribute to the degradation of signaling peptides. frontiersin.org

The following table summarizes the key enzymes implicated in the catabolism of N-formylated peptides.

| Enzyme | EC Number | Action | Reference |

| α-N-Acylpeptide Hydrolase (Acylamino Acid-Releasing Enzyme) | EC 3.4.19.1 | Cleaves the peptide bond to release the N-terminal N-acylamino acid (e.g., N-formylmethionine) from the peptide chain. | acs.org |

| N-Acylase IA (Nα-acyl-L-amino acid amidohydrolase) | EC 3.5.1.14 | Hydrolyzes N-formylmethionine into formate and L-methionine. | acs.org |

| Peptide Deformylase (PDF) | EC 3.5.1.88 | Specifically removes the formyl group from the N-terminal methionine of nascent polypeptide chains or peptides. | wikipedia.orgmicrobialcell.com |

| Methionine Aminopeptidase (MetAP) | EC 3.4.11.18 | Removes the N-terminal methionine residue after deformylation. | wikipedia.org |

| Neutrophil Elastase | EC 3.4.21.37 | A serine protease released from neutrophils that can degrade various proteins and peptides at sites of inflammation. | frontiersin.org |

| Cathepsin G | EC 3.4.21.20 | A serine protease found in neutrophil granules that contributes to the proteolytic environment at inflammatory sites. | frontiersin.org |

Pathways of Amino Acid Degradation Relevant to this compound Constituent Amino Acids (Methionine, Leucine (B10760876), Glutamic Acid)

Once this compound is broken down into its constituent amino acids—methionine, leucine, and glutamic acid—these molecules enter central metabolic pathways. nih.gov Their carbon skeletons are converted into key intermediates that can be used for energy production, gluconeogenesis, or the synthesis of other biomolecules. nih.govbasicmedicalkey.com The liver is the primary site for the degradation of most amino acids. basicmedicalkey.com

Methionine: The degradation of methionine is complex, yielding succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. basicmedicalkey.comlibretexts.org This pathway is sometimes grouped with those for valine, isoleucine, and threonine, collectively known as the "VOMIT" pathway. libretexts.org A major route for methionine catabolism also involves its conversion to homocysteine, which can then be converted to cysteine. basicmedicalkey.com

Leucine: As a branched-chain amino acid (BCAA), leucine is degraded primarily in extrahepatic tissues like muscle. Its catabolism yields acetyl-CoA and acetoacetyl-CoA, classifying it as a purely ketogenic amino acid. libretexts.orguomustansiriyah.edu.iq This process involves initial transamination by branched-chain aminotransferases (BCATs) followed by oxidative decarboxylation. libretexts.org Leucine also acts as a signaling molecule, notably activating the mTOR pathway which regulates protein synthesis. nih.gov

Glutamic Acid: Glutamic acid is a central player in nitrogen metabolism. libretexts.org It is readily converted to the TCA cycle intermediate α-ketoglutarate through either transamination or oxidative deamination, a reaction catalyzed by glutamate (B1630785) dehydrogenase. libretexts.orguomustansiriyah.edu.iqlibretexts.org This conversion links amino acid metabolism directly with cellular energy production. nih.gov

The table below outlines the metabolic fate of the carbon skeletons of these amino acids.

| Constituent Amino Acid | Metabolic Classification | Key Degradation Product(s) | Metabolic Entry Point | Reference |

| Methionine | Glucogenic | Succinyl-CoA | Tricarboxylic Acid (TCA) Cycle | basicmedicalkey.comlibretexts.org |

| Leucine | Ketogenic | Acetyl-CoA, Acetoacetyl-CoA | Ketone Body/Fatty Acid Synthesis | libretexts.orguomustansiriyah.edu.iq |

| Glutamic Acid | Glucogenic | α-Ketoglutarate | Tricarboxylic Acid (TCA) Cycle | basicmedicalkey.comlibretexts.orguomustansiriyah.edu.iq |

Characterization of this compound Metabolic Intermediates

The enzymatic degradation of this compound proceeds through a series of well-defined metabolic intermediates. The breakdown follows a logical sequence, starting with the cleavage of peptide bonds and the removal of the N-formyl group, which is critical for its biological activity. acs.orgnih.gov

The primary catabolic pathway involves the sequential action of peptidases. acs.org

Initial Peptide Cleavage: An enzyme such as α-N-acylpeptide hydrolase cleaves the peptide bond between methionine and leucine. This action releases the N-terminal N-formylmethionine (f-Met) and the remaining dipeptide, Leucyl-Glutamic acid (Leu-Glu-OH). acs.org

Deformylation and Methionine Release: The released N-formylmethionine is a key metabolic intermediate. nih.gov It is subsequently hydrolyzed by an N-acylase or deformylase into two separate molecules: formate and free L-methionine . acs.org

Dipeptide Cleavage: The dipeptide Leu-Glu-OH is cleaved by a dipeptidase into its constituent amino acids: L-leucine and L-glutamic acid .

This cascade of reactions results in the complete breakdown of the original peptide into smaller, non-chemotactic components that can be recycled or further metabolized by the cell.

The following table details the sequential generation of these metabolic intermediates.

| Degradation Step | Initial Substrate | Enzyme(s) Involved (Example) | Metabolic Intermediate(s) Produced | Reference |

| 1. Peptide Bond Cleavage | This compound | α-N-Acylpeptide Hydrolase | N-formylmethionine (f-Met) and Leucyl-glutamic acid (Leu-Glu-OH) | acs.org |

| 2. N-formylmethionine Hydrolysis | N-formylmethionine | N-Acylase IA / Peptide Deformylase | Formate and L-Methionine | acs.orgwikipedia.org |

| 3. Dipeptide Hydrolysis | Leucyl-glutamic acid | Dipeptidases | L-Leucine and L-Glutamic acid | annualreviews.org |

Influence of Peptide Stability on Biological Activity and Receptor Engagement

The biological efficacy of this compound is directly dependent on its structural integrity and stability in the physiological environment. The peptide must remain intact to bind to its target, the formyl peptide receptors (FPRs), and initiate downstream signaling cascades that lead to cellular responses like chemotaxis and activation. mdpi.comnih.gov Consequently, the rate of its enzymatic degradation is a critical factor controlling the duration and intensity of its biological activity.

Peptide-based signaling molecules are inherently susceptible to degradation by proteases, which limits their half-life and range of action. frontiersin.orgrsc.org Rapid degradation by the enzymes detailed in section 7.1 would lead to a transient signal, as the peptide is cleared before it can effectively engage with its receptors. Conversely, modifications that increase peptide stability, such as the introduction of non-standard amino acids, can enhance and prolong biological activity. ontosight.ai

The structure of the peptide also influences its affinity for different FPR subtypes. For instance, FPR2 has been shown to have a lower affinity for N-formylated peptides with a negatively charged C-terminus, such as a glutamic acid residue (fMLFE), compared to neutral or positively charged peptides. mdpi.com This suggests that the C-terminal glutamic acid in this compound may result in different receptor engagement dynamics compared to the more extensively studied fMLP, potentially favoring interaction with specific FPR subtypes or altering the stability of the ligand-receptor complex. mdpi.comnih.gov The stability of this complex is paramount; once bound, the ligand-receptor pair must persist long enough to trigger the intricate intracellular signaling pathways, including G-protein dissociation and the activation of various kinases. nih.govnih.gov Therefore, peptide stability is a multifaceted determinant of function, influencing not only its survival en route to the receptor but also the quality and duration of the signal it transduces upon arrival.

Advanced Analytical Methodologies for For Met Leu Glu Oh Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for isolating For-met-leu-glu-OH from complex mixtures, such as synthetic reaction products or biological matrices. The choice of technique is dictated by the physicochemical properties of the peptide and the desired purity and scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like this compound due to its high resolution and sensitivity. researchgate.netnih.gov The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For N-formylated peptides, reversed-phase HPLC is the most common mode employed. nih.gov

A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase column and a mobile phase gradient of water and a miscible organic solvent, such as acetonitrile, with an acidic modifier like trifluoroacetic acid (TFA). researchgate.nethplc.eu The TFA serves to ion-pair with the peptide, improving peak shape and resolution. hplc.eu Detection is commonly achieved using UV absorbance at wavelengths between 210 and 230 nm, where the peptide bond absorbs. hplc.eu

The following table illustrates a hypothetical HPLC gradient for the analysis of this compound:

| Time (minutes) | % Solvent A (Water + 0.1% TFA) | % Solvent B (Acetonitrile + 0.1% TFA) |

| 0 | 95 | 5 |

| 25 | 65 | 35 |

| 30 | 5 | 95 |

| 35 | 95 | 5 |

This table represents a typical gradient and would require optimization for specific applications.

Reversed-Phase Liquid Chromatography (RP-LC) is a powerful mode of HPLC that separates molecules based on their hydrophobicity. chromatographyonline.com The stationary phase is nonpolar (e.g., octadecylsilyl-silica, C18), while the mobile phase is polar. This compound, with its hydrophobic methionine and leucine (B10760876) residues, interacts with the stationary phase. The elution of the peptide is achieved by increasing the concentration of an organic solvent in the mobile phase, which decreases the polarity and enhances the elution of hydrophobic compounds. biotage.com

Ion Exchange Chromatography (IEC) separates molecules based on their net charge at a specific pH. bio-rad.com This technique is particularly useful for purifying peptides from other charged molecules. nih.gov The stationary phase consists of a resin with covalently attached charged functional groups. libretexts.org For a peptide like this compound, which has a free carboxylic acid group from the glutamic acid residue, cation exchange chromatography can be employed at a pH below the isoelectric point (pI) of the peptide, where it will carry a net positive charge. Conversely, anion exchange chromatography would be suitable at a pH above its pI, where it will have a net negative charge. phenomenex.com

Elution from an IEC column is typically achieved by increasing the salt concentration of the mobile phase or by changing its pH to alter the charge of the peptide, thereby disrupting the electrostatic interactions with the stationary phase. libretexts.org

Spectrometric Methods for Identification and Quantification

Spectrometric methods are indispensable for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions. nih.gov The accurate mass measurement of the [M+H]⁺ ion of this compound provides a direct confirmation of its elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to determine the amino acid sequence of the peptide. In an MS/MS experiment, the precursor ion corresponding to this compound is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to deduce the peptide sequence.

The expected fragmentation pattern for this compound would yield specific b- and y-ions as shown in the table below:

| Fragment Ion | Sequence | Expected m/z ([M+H]⁺) |

| b1 | For-met | 178.05 |

| b2 | For-met-leu | 291.13 |

| y1 | glu-OH | 148.06 |

| y2 | leu-glu-OH | 261.14 |

These m/z values are monoisotopic and would be used to confirm the peptide's sequence.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the identification capabilities of MS/MS, making it a highly sensitive and specific method for the detection and quantification of this compound in complex mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of peptides in solution. digitellinc.com One-dimensional (1D) ¹H NMR spectra provide information about the chemical environment of each proton in this compound.

Two-dimensional (2D) NMR experiments are crucial for complete structural assignment. youtube.com

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other through chemical bonds, which helps in assigning the protons within each amino acid residue.

TOCSY (Total Correlation Spectroscopy) reveals the entire spin system of an amino acid residue, from the alpha-proton to the side-chain protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically < 5 Å), which is essential for determining the peptide's conformation and secondary structure. youtube.com

The following table lists the expected ¹H NMR chemical shift ranges for the amino acid residues in this compound in an aqueous solution:

| Amino Acid Residue | Proton | Expected Chemical Shift Range (ppm) |

| Formyl | -CHO | 8.0 - 8.5 |

| Methionine | α-H | 4.2 - 4.5 |

| β-H | 1.9 - 2.2 | |

| γ-H | 2.5 - 2.8 | |

| ε-CH₃ | 2.0 - 2.2 | |

| Leucine | α-H | 4.1 - 4.4 |

| β-H | 1.5 - 1.8 | |

| γ-H | 1.4 - 1.7 | |

| δ-CH₃ | 0.8 - 1.0 | |

| Glutamic Acid | α-H | 4.0 - 4.3 |

| β-H | 1.9 - 2.2 | |

| γ-H | 2.2 - 2.5 |

These are approximate chemical shift ranges and can vary based on solvent, pH, and temperature.

By integrating the data from these advanced analytical methodologies, researchers can achieve comprehensive characterization of this compound, from its purification to the detailed elucidation of its chemical structure.

Biophysical Techniques for Ligand-Receptor Interaction Studies.

The characterization of the interaction between a ligand like fMLF and its receptors, primarily the Formyl Peptide Receptor 1 (FPR1), is fundamental to understanding its biological function. Biophysical techniques provide quantitative data on the molecular recognition events, offering insights into the affinity, kinetics, and thermodynamics that govern the binding process.

Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. By directly measuring the heat released or absorbed during the binding of a ligand to its target molecule, ITC can determine the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. mdpi.com This method is performed in-solution, requires no labeling of the interacting molecules, and thus provides data on the native biomolecules. mdpi.com

The principle of ITC involves the incremental titration of the ligand (e.g., fMLF) into a sample cell containing the receptor (e.g., purified FPR1). The instrument measures the minute temperature changes that occur upon binding. An exothermic reaction releases heat, while an endothermic reaction absorbs heat. The resulting data is a series of heat spikes that, when integrated, form a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters.

While specific ITC data for the fMLF-FPR1 interaction is not extensively available in public literature, the technique offers invaluable insights. For instance, the enthalpy change (ΔH) reveals information about the hydrogen bonds and van der Waals interactions, whereas the entropy change (ΔS) reflects changes in the conformational freedom of the molecules and the surrounding solvent upon binding. Such data is crucial for understanding the driving forces of the ligand-receptor interaction and for the rational design of agonists or antagonists.

| Parameter | Value | Description |

|---|---|---|

| Stoichiometry (n) | ~1 | Indicates a 1:1 binding ratio of fMLF to FPR1. |

| Dissociation Constant (Kd) | nM range | Represents the concentration of ligand at which half of the receptors are occupied. A lower Kd signifies higher affinity. |

| Enthalpy Change (ΔH) | kcal/mol | The heat released or absorbed during binding, reflecting changes in bonding interactions. |

| Entropy Change (ΔS) | cal/mol/deg | The change in the randomness of the system upon binding, often influenced by conformational changes and solvent reorganization. |

Disclaimer: The data in the table above is illustrative and represents the type of information that would be obtained from an ITC experiment. Specific values would need to be determined experimentally.

Radioligand Binding Assays for Receptor Affinity Determination.

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. researchgate.net These assays utilize a radioactively labeled form of a ligand to measure its binding to receptors in various preparations, such as cell membranes or whole cells. nih.gov The two primary types of radioligand binding assays are saturation and competitive binding assays.

Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached. The goal is to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). nih.govresearchgate.net The Bmax provides a measure of the receptor density in the sample, while the Kd is the concentration of radioligand at which 50% of the receptors are occupied, indicating the affinity of the radioligand for the receptor. researchgate.netnih.gov

Competitive Binding Assays: These assays measure the ability of an unlabeled ligand (the competitor, e.g., fMLF) to displace a labeled ligand from the receptor. This allows for the determination of the inhibition constant (Ki) or the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value represents the affinity of the unlabeled compound for the receptor. researchgate.net

Research on fMLF has revealed that it interacts with FPR1 in a complex manner. Direct binding studies have indicated the presence of two affinity states for fMLF binding to FPR1 on phagocytic cells: a high-affinity site with a Kd in the nanomolar range and a low-affinity site with a Kd around 100 nM. mdpi.com

| Parameter | Reported Value | Assay Type |

|---|---|---|

| Inhibition Constant (Ki) | 38 nM | Competitive Binding |

| Dissociation Constant (Kd) | ~1 nM | Saturation Binding (Two-site model) |

| ~100 nM |

Cell-Based Functional Assays for this compound Activity Assessment.

Cell-based functional assays are essential for determining the biological activity of a ligand by measuring a cellular response following receptor activation. For fMLF, these assays are typically performed using primary cells like neutrophils or cell lines engineered to express FPR1, such as differentiated HL-60 cells. These assays provide crucial information on the potency and efficacy of the ligand as an agonist or antagonist.

Common functional assays for fMLF include the measurement of intracellular calcium mobilization, superoxide (B77818) production, and chemotaxis.

Calcium Mobilization Assays: FPR1 is a G protein-coupled receptor (GPCR) that, upon activation by fMLF, initiates a signaling cascade leading to an increase in intracellular calcium concentration ([Ca2+]i). nih.gov This is a rapid and transient response that can be monitored in real-time using calcium-sensitive fluorescent dyes. The potency of fMLF in inducing this response is typically quantified by its EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.

Superoxide Production Assays: A key function of neutrophils is the production of reactive oxygen species (ROS), such as the superoxide anion (O2•−), to kill pathogens. fMLF is a potent stimulus for this "respiratory burst." The amount of superoxide produced can be measured using various methods, such as the reduction of cytochrome c. The EC50 value for fMLF-induced superoxide production provides a measure of its potency in activating this critical effector function.

Chemotaxis Assays: Chemotaxis is the directed migration of cells towards a chemical gradient. fMLF is a classical chemoattractant for neutrophils. Chemotaxis assays, often performed using Boyden chambers or more advanced microfluidic devices, quantify the migratory response of cells towards different concentrations of fMLF. The cellular response to fMLF in chemotaxis is complex, with studies showing two distinct concentration optima, which may correspond to the differential engagement of high- and low-affinity receptors. nih.gov

| Functional Assay | Cell Type | Parameter | Reported Value |

|---|---|---|---|

| Calcium Mobilization | mFPR-expressing cells | EC50 | 200 nM |

| Mouse FPR-transfected HEK 293 cells | EC50 | ~50 nM | |

| Superoxide Production | Human Neutrophils | EC50 | ~20 nM |

| LPS-primed Equine Neutrophils | EC50 | 10.2 ± 3.9 nM |

Future Research Directions and Translational Perspectives

Unraveling Novel FPR Subtypes or Unidentified Receptors for For-met-leu-glu-OH

The known interactions of formyl peptides are primarily mediated by a small family of G protein-coupled receptors: FPR1, FPR2, and FPR3. nih.govmdpi.com While FPR1 typically binds N-formylated peptides like N-Formyl-Met-Leu-Phe with high affinity, FPR2 is known for its promiscuity, binding a wide array of peptide and lipid ligands. nih.govmdpi.com However, the full spectrum of receptors for this compound and similar compounds may not be completely characterized.